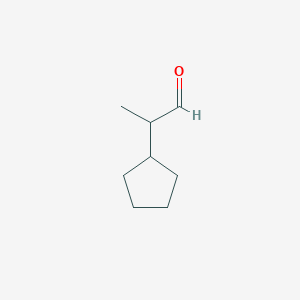

![molecular formula C20H22N6O B2536117 N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1795492-05-5](/img/structure/B2536117.png)

N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a pyrimidine ring, and a piperidine ring . These structures are common in many pharmaceuticals and could suggest a potential use in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole, pyrimidine, and piperidine rings. The benzimidazole ring is a fused aromatic ring that can participate in pi stacking interactions. The pyrimidine ring is a heterocyclic aromatic ring that can act as a hydrogen bond acceptor. The piperidine ring is a saturated cyclic amine that can act as a hydrogen bond donor .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. The benzimidazole and pyrimidine rings could potentially undergo electrophilic substitution reactions, while the piperidine ring could undergo reactions typical of amines, such as acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and solubility. The piperidine ring could potentially make the compound basic .Scientific Research Applications

Antimicrobial and Antitubercular Activity

Compounds bearing imidazo[1,2-a]pyridine carboxamide moieties have shown significant activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB). For instance, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized, demonstrating considerable antimycobacterial activity with minimal inhibitory concentration (MIC) values ranging from 0.041 to 2.64 μM against different MTB strains, highlighting their potential as scaffolds for further antitubercular drug development (Lv et al., 2017). Additionally, the structural characterization and evaluation of benzimidazole analogues of antituberculosis clinical drug candidates have provided insights into their antimycobacterial properties, offering a basis for the design of new antitubercular agents (Richter et al., 2022).

Anticancer Applications

Cyclic amine-containing benzimidazole carboxamide derivatives have been explored for their potent anticancer activities. A specific compound, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide, demonstrated effective PARP1/2 inhibitory activity and showed significant antineoplastic activity against various human cancer cell lines, suggesting its promise as a candidate for cancer treatment (Tang et al., 2021).

Antioxidant Properties

Research into the synthesis of pyrazolopyridine derivatives has revealed compounds with promising antioxidant properties. These compounds have shown the ability to protect DNA from damage induced by bleomycin, indicating their potential utility in mitigating oxidative stress and related pathological conditions (Gouda, 2012).

Anti-Hyperglycemic Activity

The synthesis and evaluation of novel carboximidamides derived from cyanamides have been conducted, with some compounds demonstrating significant decreases in serum glucose levels, suggesting potential applications in the treatment of diabetes (Moustafa et al., 2021).

Antimicrobial Properties

New pyridine derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. The results showed variable and modest activity, highlighting the potential of these compounds in the development of new antimicrobial agents (Patel et al., 2011).

Future Directions

properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c27-19(25-20-23-15-3-1-2-4-16(15)24-20)14-7-9-26(10-8-14)18-11-17(13-5-6-13)21-12-22-18/h1-4,11-14H,5-10H2,(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGKTNWVEUHDBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2536035.png)

![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)

![(1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2536038.png)

![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)

![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride](/img/structure/B2536045.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate](/img/structure/B2536049.png)

![(2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2536050.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2536054.png)

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2536056.png)